Methyl 2,4,5-triamino-3-fluorobenzoate can be synthesized through several methods. One common approach involves:
This process can be optimized for yield by controlling reaction time and temperature, generally aiming for a temperature range of 60-80°C for several hours .
The molecular structure of methyl 2,4,5-triamino-3-fluorobenzoate consists of:
Methyl 2,4,5-triamino-3-fluorobenzoate can participate in various chemical reactions:
The mechanism of action for methyl 2,4,5-triamino-3-fluorobenzoate primarily involves its interaction with biological targets such as enzymes and receptors:
The presence of multiple functional groups enhances its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules.
Methyl 2,4,5-triamino-3-fluorobenzoate exhibits several notable physical and chemical properties:
Methyl 2,4,5-triamino-3-fluorobenzoate has several significant applications:
Within pharmaceutical manufacturing, methyl 2,4,5-triamino-3-fluorobenzoate requires stringent control due to its potential emergence as a genotoxic impurity in kinase inhibitor syntheses. Its aromatic amine functionalities (particularly the ortho-positioned amines) present structural alerts under the ICH M7 guideline, warranting strict monitoring during drug substance production. Commercial suppliers specify purity levels between 95-97%, with variations attributed to residual solvents, synthetic by-products, or degradation compounds [3] [8].
Table 1: Commercial Specifications and Stability Parameters
Parameter | Fluorochem (UK) | Sigma-Aldrich (US) | Lab-Chemicals (US) |
---|---|---|---|
Purity | 97% | 95% | 97% |
Storage Temperature | Not specified | 2-8°C | 2-8°C (dark, sealed) |
Molecular Weight | 199.18 g/mol | 199.18 g/mol | 199.18 g/mol |
Hazard Statements | H302, H315, H319, H335 | Not specified | H302, H315, H319, H335 |
The compound's sensitivity necessitates specialized storage protocols. Suppliers universally recommend refrigeration (2-8°C), protection from light, and inert atmosphere storage to prevent oxidative degradation or ester hydrolysis [3] [8]. Failure to maintain these conditions risks generating high-risk impurities such as quinone-imines or dimeric species, which could compromise the safety profile of final drug products. Regulatory guidelines (ICH Q3A, Q3B) mandate identification thresholds below 0.10% in drug substances, necessitating advanced analytical controls like LC-MS/MS with detection limits ≤0.05% [1] [8].
The strategic incorporation of fluorine adjacent to polyamino substitution patterns makes this benzoate derivative a privileged scaffold in kinase inhibitor design. Medicinal chemists exploit its fluorine atom for:
Recent applications demonstrate its utility in synthesizing macrocyclic kinase inhibitors—a strategy overcoming drug resistance in oncology. For example, repotrectinib (FDA-approved in 2023 for ROS1-positive NSCLC) employs structural motifs derived from fluorinated benzoates to penetrate the central nervous system and inhibit resistance-conferring kinase mutations [5]. Similarly, zotiraciclib (in Phase I/II trials for glioblastoma) incorporates analogous fluorinated fragments to enhance selectivity for CDK2/9 and JAK2 kinases [5].
Table 2: Kinase Inhibitors Utilizing Fluorinated Benzoate Intermediates
Inhibitor | Primary Targets | Development Status | Indications | Structural Role of Fluorinated Benzoate |
---|---|---|---|---|
Repotrectinib | NTRK1/ROS1 | FDA-Approved (2023) | NSCLC, Solid Tumors | Core scaffold for macrocyclization |
Zotiraciclib | CDK2/9, JAK2 | Phase I/II | Glioblastoma, Astrocytoma | Hinge-binding domain modifier |
Lorlatinib | ALK/ROS1 | FDA-Approved | NSCLC, Lymphoma | Solubility enhancer |
Investigational Compound 3 (Meng et al.) | CDK2/4/6 | Preclinical | Not specified | Conformational constraint element |
The compound enables critical structure-activity relationship (SAR) optimizations. Macrocyclization campaigns using this building block successfully reduced entropy penalties during kinase binding—evidenced by compound 2 (a macrocyclic CDK2 inhibitor) exhibiting 90-fold greater potency (IC₅₀ = 0.09 nM) than its acyclic precursor [5]. Computational modeling confirms fluorinated benzoate derivatives adopt pre-organized conformations complementary to the ATP-binding sites of kinases like ALK, ROS1, and CDKs, translating to enhanced inhibition of clinically relevant mutants (e.g., ALK G1202R) [5] [2].
The synthesis and handling of methyl 2,4,5-triamino-3-fluorobenzoate must align with global regulatory frameworks governing potential genotoxic impurities (PGIs). Regulatory authorities classify it as a Class 3 impurity under ICH M7—requiring controls below the threshold of toxicological concern (TTC) of 1.5 μg/day for carcinogenic risk <1:100,000 [1] [8]. Analytical methodologies for its quantification must demonstrate specificity given its structural similarity to kinase inhibitor APIs:
Supplier documentation consistently emphasizes GHS hazard codes (H302, H315, H319, H335) and precautionary measures (P261, P280, P305+P351+P338), reflecting alignment with occupational exposure limits (OELs) typically set at 0.1 mg/m³ for similar amino-aromatics [1] [8]. As kinase inhibitors progress toward patent expiry—with 48 projected generic entries by 2030—robust impurity controls for intermediates like this benzoate become increasingly vital for ensuring therapeutic equivalence [2].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8